molecular formula C22H15ClF2N2 B10928670 1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10928670
M. Wt: 380.8 g/mol
InChI Key: UVCSHKAPUPRMMQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-1H-pyrazole
  • 1-(3-chloro-4-methylphenyl)-3,5-bis(3-fluorophenyl)-1H-pyrazole
  • 1-(3-chloro-4-methylphenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the specific arrangement of chloro, methyl, and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15ClF2N2

Molecular Weight

380.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H15ClF2N2/c1-14-2-11-19(12-20(14)23)27-22(16-5-9-18(25)10-6-16)13-21(26-27)15-3-7-17(24)8-4-15/h2-13H,1H3

InChI Key

UVCSHKAPUPRMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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